Product packaging for laminin A(Cat. No.:CAS No. 151186-83-3)

laminin A

Cat. No.: B1176136
CAS No.: 151186-83-3
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Description

Laminins are a major family of glycoproteins that form the foundational scaffolding of the basement membrane in almost every animal tissue. They are heterotrimeric proteins composed of an alpha (α), beta (β), and gamma (γ) chain. The product termed "Laminin A" refers to reagents targeting the alpha chain, a critical subunit that dictates many of the biological functions of the various laminin isoforms (e.g., Laminin-111, -211, -511) . These glycoproteins are vital for biological activities, including cell adhesion, differentiation, migration, and the maintenance of tissue phenotype . The C-terminal end of the alpha chain features a large globular domain composed of laminin G-like (LG) subdomains, which is the primary site for interactions with cellular receptors such as integrins and dystroglycan, thereby mediating cell signaling and attachment . Defects in laminin alpha chains, such as in laminin-211 (which contains an α2 chain), are a direct cause of serious human diseases, including a form of congenital muscular dystrophy and skin blistering disorders . Our this compound reagents are essential tools for researchers studying extracellular matrix biology, tissue development and repair, cancer pathophysiology, and neuromuscular diseases. Specific applications include use as a substrate in cell culture to support the growth and maintenance of specialized cells, including pluripotent stem cells , as well as in investigations of tumor progression and epithelial-to-mesenchymal transition (EMT) . All products are strictly For Research Use Only. They are not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

151186-83-3

Molecular Formula

C19H20Cl2F3N5O4

Synonyms

laminin A

Origin of Product

United States

Molecular Architecture and Domain Organization of Laminin Alpha Chains

Primary, Secondary, and Tertiary Structural Elements within the Alpha Chains

The structural hierarchy of laminin (B1169045) alpha chains begins with their primary structure , defined by their specific amino acid sequences. These sequences dictate the subsequent folding into defined secondary structures . A prominent secondary structural element is the α-helical conformation, particularly evident in the long coiled-coil domain that forms the central "long arm" of the laminin molecule portlandpress.comnih.govmdpi.com. Additionally, the laminin G-like (LG) domains, located at the C-terminus of alpha chains, exhibit antiparallel β-sandwich folds portlandpress.comresearchgate.net. Laminin-type Epidermal Growth Factor-like (LE) domains, found in the short arms, are characterized by eight conserved cysteine residues that form interconnected loops via disulfide bonds, contributing to their rod-like appearance and limited flexibility nih.gov.

Functional Domains and Their Distinct Roles

Laminin alpha chains possess several distinct functional domains, each contributing to the molecule's interactions with cells and other extracellular matrix components.

Domain TypeLocationKey Structural FeaturesPrimary Roles & Binding Partners
Laminin N-terminal (LN) domains N-terminal end of short armsGlobular, 228–259 residues, node-forming portlandpress.comfrontiersin.org.Laminin self-polymerization and network formation (nucleation and propagation) portlandpress.comfrontiersin.orgliberty.edu. Involved in cell adhesion, neurite outgrowth, and binding to perlecan (B1176706), heparin, and heparan sulfate (B86663) frontiersin.orgnih.gov. Can interact with integrins (e.g., α1β1, α2β1, α3β1) frontiersin.org.
Laminin-type Epidermal Growth Factor-like (LE) domains Rod-like arrays in short armsRod-like, 41–70 residues, 8 conserved cysteines forming disulfide-bonded loops nih.govannualreviews.orgnih.gov.Act as spacers between other domains liberty.edu. Involved in interactions with other ECM proteins, such as nidogen (e.g., on γ1 and γ3 chains) nih.govnih.gov.
Laminin type IV (L4) and Laminin Four (LF) domains Globular segments on short arms, interspersed with LE domains mdpi.comfrontiersin.orgnih.gov.Globular nih.govliberty.edu.Precise functions are less characterized, but mutations in these regions can lead to congenital muscular dystrophy, suggesting roles in muscular integrity liberty.edu.
Laminin Globular (LG) domains C-terminus of alpha chains (LG1-5), downstream of coiled-coil portlandpress.comportlandpress.commdpi.comresearchgate.netannualreviews.orgfrontiersin.orgnih.govliberty.edu.Five homologous subdomains (LG1-5), forming a large globular region portlandpress.comresearchgate.net. LG5 of α2 chain exhibits an antiparallel β-sandwich fold portlandpress.com.Mediate cell adhesion and contain high-affinity binding sites for cell surface receptors portlandpress.commdpi.comannualreviews.orgfrontiersin.orgnih.govliberty.edu. LG1-3 typically bind to integrins (e.g., α1β1, α2β1, α6β1, α6β4, α3β1, α7β1) portlandpress.comannualreviews.org. LG4 and LG5 bind to dystroglycan and sulfated glycolipids, often in a Ca2+-dependent manner portlandpress.comresearchgate.netannualreviews.orgliberty.edu. Also interact with heparins and sulfides researchgate.netliberty.edu.

Integration of Alpha Chains into the Laminin Heterotrimer: Coiled-Coil Structure and Disulfide Bonding

The formation of a functional laminin molecule relies on the precise assembly of its three constituent chains: one α, one β, and one γ chain portlandpress.comportlandpress.comnih.govmdpi.comresearchgate.netdmd.nlrupress.org. This assembly process, which occurs intracellularly, is initiated by the dimerization of the β and γ chains, followed by the incorporation of an α chain nih.gov.

The defining structural feature of the laminin heterotrimer is its long, triple-stranded α-helical coiled-coil domain , which forms the "long arm" of the molecule portlandpress.comportlandpress.comnih.govmdpi.comresearchgate.netliberty.edudmd.nlrupress.org. This coiled-coil is formed by the intertwining of approximately 600 amino acid α-helical sections from each chain mdpi.com. While the coiled-coil extends to the C-terminus in the β and γ chains, in the alpha chain, it is immediately followed by the five distinct laminin globular (LG) domains portlandpress.com.

The stability of this heterotrimeric structure is critically maintained by disulfide bonding . Typically, three disulfide bonds are present at the initiation of the coiled-coil region, and an additional disulfide bond links the C-termini of the β1 and γ1 chains portlandpress.com. Beyond covalent linkages, ionic interactions within the coiled-coil domain also play a role in determining the specificity of laminin chain assembly mdpi.com.

Isoform-Specific Structural Variations of Laminin Alpha Chains (e.g., α1, α2, α3, α4, α5)

Mammalian genomes encode five distinct laminin alpha chains (α1, α2, α3, α4, α5), along with multiple beta and gamma chains, allowing for the formation of numerous laminin isoforms portlandpress.comportlandpress.comfrontiersin.orgdmd.nl. While theoretically many combinations are possible, approximately 15 to 16 specific heterotrimeric laminin isoforms have been biochemically confirmed in mammals portlandpress.comportlandpress.commdpi.comresearchgate.netannualreviews.orgliberty.edu. These alpha chains exhibit significant structural variations that contribute to the functional diversity of different laminin isoforms.

Laminin α1 and α2 Chains : These are considered "full-length" alpha chains. They possess a complete set of domains, including six additional domains (IIIa–VI) that alternate between cysteine-rich EGF-like repeats and globular regions, in addition to the C-terminal globular G domain and α-helical domains I and II nih.gov. All five LG domains (LG1-5) are believed to remain intact and functional in α1 and α2 chains annualreviews.org. The α1 chain, for example, is a large polypeptide of about 3059 residues portlandpress.com.

Laminin α3, α4, and α5 Chains : These alpha chains often present as truncated versions compared to α1 and α2 nih.govwikipedia.org.

Laminin α3 Chain : The gene encoding the α3 chain (LAMA3) can produce two functionally and structurally distinct forms: a "full-length" LMα3B and a shorter LMα3A, due to alternative promoters portlandpress.comfrontiersin.org. Notably, the α3A subunit, similar to α4 and γ2, features truncated short arms and lacks the LN domain nih.gov. In isoforms containing α3, α4, and α5 chains, the LG4-5 domains are thought to be typically cleaved extracellularly, although in α2-containing laminins, these domains remain attached after cleavage researchgate.netannualreviews.org.

Laminin α4 Chain : Structurally, the α4 chain resembles a truncated version of α1 and α2, having lost approximately 1,200 N-terminal residues corresponding to domains IV, V, and VI nih.govwikipedia.org. Similar to α3A, the α4 chain also lacks the LN domain frontiersin.orgnih.gov. Despite these truncations, it retains the characteristic C-terminal G domain wikipedia.org. Laminin α4 is widely distributed, particularly in endothelial basement membranes tandfonline.com.

Laminin α5 Chain : The α5 chain shares structural similarities with the α3 chain nih.gov. Its LN domain is known to interact with integrins frontiersin.org. Laminin α5 is expressed postnatally, and its distribution varies depending on the specific vessel type tandfonline.com.

These isoform-specific structural differences in the alpha chains, particularly in the number, size, and organization of their constitutive domains, are fundamental to the diverse tissue distribution and specialized physiological functions of the various laminin heterotrimers nih.govannualreviews.orgdmd.nl.

Compound Names and Identifiers

Biosynthesis, Intracellular Assembly, and Post Translational Processing of Laminin Alpha Chains

Gene Expression and Transcriptional Regulation of LAMA Genes

The expression of the genes encoding laminin (B1169045) alpha chains (LAMA genes) is a tightly controlled process that varies significantly between different tissues and developmental stages. rupress.orgnih.gov This precise regulation ensures that the correct laminin isoforms are produced at the appropriate time and location, which is critical for normal tissue development and function. nih.govresearchgate.net The expression of LAMA genes is influenced by a variety of factors, including growth factors, cytokines, and retinoids, which modulate gene activity through complex signaling pathways. nih.gov

The transcriptional control of LAMA genes is mediated by the interaction of specific transcription factors with cis-acting DNA regulatory elements, such as promoters and enhancers, located in the vicinity of the genes they regulate. nih.govwikipedia.orgnih.gov These regulatory elements contain binding sites for transcription factors that can either activate or repress gene expression. For instance, the expression of laminin α4 can be increased in endothelial cells by signaling molecules like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Conversely, the expression of some laminin chains is influenced by retinoids through retinoic acid response elements in their promoters. nih.gov The tissue-specific expression of laminin alpha chains is a hallmark of their regulation. For example, laminin α1 expression is highly restricted, while α4 and α5 chains show a broader pattern of expression. rupress.orgnih.gov This differential expression is crucial for the formation of distinct basement membranes with specialized functions. nih.gov

Table 1: Regulation of LAMA Gene Expression

Regulatory Factor Effect on LAMA Gene Expression Reference
Interleukin-1β (IL-1β) Increases laminin α4 expression in endothelial cells nih.gov
Tumor Necrosis Factor-α (TNF-α) Increases laminin α4 and α5 expression nih.gov

Ribosomal Synthesis and Endoplasmic Reticulum Processing of Laminin Alpha Chains

The synthesis of laminin alpha chains begins on ribosomes that are bound to the membrane of the endoplasmic reticulum (ER). As the polypeptide chain is synthesized, it is co-translationally translocated into the lumen of the ER. This process is guided by a signal peptide at the N-terminus of the nascent polypeptide chain, which is later cleaved off.

Inside the ER, the newly synthesized laminin alpha chain undergoes folding and initial post-translational modifications. This folding process is assisted by a suite of molecular chaperones that prevent aggregation and ensure the correct three-dimensional structure is achieved. nih.govresearchgate.net Key chaperones involved in the folding of laminin chains include BiP (Binding immunoglobulin protein), GRP94 (Glucose-regulated protein 94), calnexin, and HSP70 (Heat shock protein 70). nih.govresearchgate.netwikipedia.org These chaperones bind to the nascent polypeptide chain and facilitate its proper folding. youtube.com Another crucial event in the ER is the formation of disulfide bonds, which are essential for the stability of the laminin molecule. mdpi.com

Intracellular Trimerization and Coiled-Coil Formation

The assembly of the three laminin chains (α, β, and γ) into a functional heterotrimer is a highly specific process that occurs within the endoplasmic reticulum. nih.govnih.govresearchgate.net This assembly is not random; rather, it follows a defined pathway. Evidence suggests that the β and γ chains first associate to form a disulfide-linked dimer. nih.govbiologists.com This βγ dimer is then joined by an α chain to form the complete αβγ heterotrimer. nih.gov

The specificity of this chain association is primarily determined by the coiled-coil domain, a region where the three chains wrap around each other in a helical structure. nih.govnih.govresearchgate.netpnas.org This coiled-coil domain contains specific recognition sites that ensure the correct pairing of α, β, and γ chains. nih.gov The α chain plays a crucial role in driving the secretion of the assembled laminin trimer from the cell. researchgate.net While the α chain can be secreted on its own, the β and γ chains are retained within the ER unless they are incorporated into a complete trimer. nih.govbiologists.comresearchgate.net

Post-Translational Modifications: Glycosylation and Proteolytic Maturation

After their assembly, laminin alpha chains, along with the other chains in the trimer, undergo further modifications. One of the most significant of these is N-linked glycosylation, a process that involves the attachment of complex carbohydrate chains (glycans) to specific asparagine residues. nih.govnovapublishers.com Laminins are heavily glycosylated, and these carbohydrate moieties can constitute a significant portion of the molecule's total mass. nih.govnih.gov Glycosylation is important for the proper folding, stability, and function of laminins. novapublishers.comnih.gov The process begins in the ER and is further modified in the Golgi apparatus by various glycosyltransferases. frontiersin.org The specific structure of the glycans can influence the biological activities of laminin, such as its interaction with cell surface receptors. novapublishers.com

In addition to glycosylation, some laminin alpha chains undergo proteolytic maturation. This involves the cleavage of the polypeptide chain by enzymes known as proprotein convertases, such as furin. nih.govbiologists.com This processing can occur within the cell or after secretion and can modulate the biological activity of the laminin molecule.

Table 2: Key Post-Translational Modifications of Laminin Alpha Chains

Modification Description Functional Significance Reference
N-linked Glycosylation Attachment of oligosaccharide chains to asparagine residues. Proper folding, stability, and interaction with cell surface receptors. nih.govnovapublishers.com

Extracellular Matrix Interactions and Polymerization Dynamics Mediated by Laminin Alpha Chains

Mechanisms of Laminin (B1169045) Polymerization and Network Formation

The ability of laminins to self-assemble into a complex, cell-associated network is a key process in basement membrane formation uniprot.orgresearchgate.net. This polymerization is primarily mediated by the laminin N-terminal (LN) domains located at the tips of the three short arms of the laminin αβγ-heterotrimer uniprot.orgnih.govuni-freiburg.de.

The widely accepted "three-arm interaction model" posits that stable laminin networks require a ternary interaction involving one α, one β, and one γ LN domain from different laminin molecules to form a stable polymer node uniprot.orgnih.govuni-freiburg.denih.gov. While initial studies suggested a strict requirement for heterotypic interactions, more recent research indicates that homologous interactions (e.g., between alpha chain LN domains) can also occur, particularly for LN domains derived from all alpha chains and from the beta2 and beta3 subunits, adding complexity to the assembly model.

The assembly process of the laminin network is generally described as a two-step mechanism:

Nucleation: This initial step involves the binding of secreted, trimerized laminin proteins to cell surface receptors, such as integrins (e.g., α3β1, α6β1, α6β4) or dystroglycans uni-freiburg.denih.gov. This cell surface anchorage is crucial as it concentrates laminin, promoting polymerization by increasing the local laminin concentration above its critical concentration in solution nih.govuni-freiburg.deresearchgate.net.

Polymerization/Propagation: Following nucleation, the polymerization step occurs through interactions between the laminin N-terminal domains uni-freiburg.denih.gov. This process is temperature-dependent and involves a rapid formation of relatively unstable βγ dimers, followed by a slower, calcium-dependent interaction with an α laminin N-terminal domain to form a more stable αβγ ternary node uniprot.orguni-freiburg.denih.gov. The α-chain LN domain is critical for stabilizing these ternary nodes uni-freiburg.deuni-freiburg.denih.gov.

Laminins lacking a full complement of LN domains, such as certain laminin α3A, α4, and γ2 chains, are typically unable to independently polymerize, leading to differences in tissue biomechanical properties like flexibility and stability uniprot.orguni-freiburg.de.

Interactions with Non-Laminin Basement Membrane Components

Table 1: Interactions of Laminin with Key Basement Membrane Components

ComponentNature of InteractionSpecific Domains/MechanismsRole in BM
Collagen IV Direct and indirect bindingLaminin binds preferentially to native type IV (basement membrane) collagen genecards.org. Indirectly linked through the heparan sulfate (B86663) chains of perlecan (B1176706) and agrin, and additionally linked by nidogen nih.gov.Forms a second independent network, providing tensile strength and structural stability nih.gov.
Nidogen (Entactin) High-affinity bindingNidogen-1 binds with high affinity to the LEb3 domain of the laminin γ1 chain nih.gov. It also contains binding sites for perlecan and type IV collagen nih.gov.Acts as a "bridging molecule" between the laminin and collagen IV networks, facilitating BM formation and stabilization.
Perlecan (HSPG2) Binding via heparan sulfate sidechainsLaminins bind to HSPG2 (perlecan) through interactions with its heparan sulfate sidechains. The E3 fragment of laminin (containing the C-terminal LG4-LG5 domain pair) harbors binding sites for heparin.Provides collateral anchorage to the laminin network and links the laminin and collagen type IV networks nih.gov. Also modulates matrix assembly.
Agrin Collateral linkageAgrin's N-terminal domain binds to the laminin γ1 chain within the coiled-coil region of the long arm, and its C-terminal LG domains bind to α-dystroglycan nih.gov.Augments laminin anchorage to the cell surface and links the laminin network to type IV collagen via heparan sulfates nih.gov.

Contributions to Basement Membrane Structural Integrity and Elasticity

Laminins, particularly through the polymerization mediated by their alpha chains, are considered the initiators of basement membrane assembly, forming the foundational network upon which other BM components are organized. This self-assembled laminin lattice is crucial for establishing the initial matrix scaffolding.

The mechanical properties of BMs, including their thickness, stiffness, and elasticity, are dynamic and influenced by factors such as protein packing and the hydration state regulated by heparan sulfate proteoglycans (HSPGs). Atomic force microscopy (AFM) measurements have revealed the underestimated thickness and mechanical properties of native BMs. Mutations in laminin genes and other BM components can lead to reduced stiffness and altered mechanical properties, which might explain some associated pathological phenotypes. For instance, the laminin α2 isoform-knockout in mice exhibits a defective blood-brain barrier, suggesting laminin's essential role in barrier integrity.

Context-Dependent Matrix Assembly and Remodeling

Laminin matrix assembly is not a static process but is highly dynamic and context-dependent, influenced by cellular interactions and undergoing continuous remodeling throughout development, tissue homeostasis, wound repair, and disease states.

Laminin polymerization in vivo occurs preferentially at the cell surface, where laminins are anchored through direct or indirect interactions with cellular receptors such as integrins and α-dystroglycan uni-freiburg.deresearchgate.net. This confinement to two dimensions through cell surface anchorage significantly promotes polymerization nih.govuni-freiburg.de. The specific laminin isoforms expressed can vary depending on the cell type, tissue, developmental stage, and activation state, leading to diverse BM compositions tailored to specific tissue functions. For example, laminins containing α4 and α5 chains are predominant in endothelial cell BMs, while α2, α4, and α5 chains occur in the vascular smooth muscle BMs.

The extracellular matrix, including laminin networks, is constantly being remodeled through processes of assembly and degradation. This remodeling can be influenced by signals transmitted by ECM receptors (e.g., integrins) and ECM-modifying proteins, such as matrix metalloproteinases (MMPs). Proteolytic cleavage of laminins, for instance, can disrupt their involvement in maintaining BM structural and biological properties and can also reveal cryptic interaction sites, influencing processes like cancer cell adhesion and migration. Cellular tension and the 3D environment also play a role in regulating ECM assembly.

Cellular Receptor Interactions and Intracellular Signaling Cascades Triggered by Laminin Alpha Chains

Integrin Receptor Binding Specificity and Affinity (e.g., α3β1, α6β1, α7β1, α6β4)

Integrins are primary cell surface receptors for laminins, mediating cell-matrix adhesion and bidirectional signaling. They are heterodimeric transmembrane proteins composed of non-covalently associated alpha and beta subunits. Among the 24 known mammalian integrin types, those containing the α3, α6, and α7 subunits selectively bind to laminins. osaka-u.ac.jpnih.gov The binding specificities and affinities of these laminin-binding integrins are largely determined by the specific laminin (B1169045) alpha chains and the integrin alpha subunits involved. osaka-u.ac.jpnih.gov

Comprehensive studies using recombinant integrins and purified laminin isoforms have elucidated these specificities:

Integrin α3β1 : This integrin exhibits a clear specificity for laminin-332 (α3β3γ2) and laminin-511 (α5β1γ1)/521 (α5β2γ1). nih.govresearchgate.net It also acts as a receptor for fibronectin and collagen. nih.govuniprot.org

Integrin α6β1 : Demonstrates broad specificity, binding to various laminin isoforms, with a preference for laminin-111 (α1β1γ1), laminin-332, and laminin-511/521. nih.govresearchgate.net Laminin-511's interaction with α6β1 integrin is considered a prototype for laminin-integrin interactions in metazoans. osaka-u.ac.jp

Integrin α7β1 : This integrin, including its splice variants α7X1β1 and α7X2β1, shows distinct binding patterns. Neither variant binds to laminin-332. α7X1β1 binds to all laminins except laminin-332, preferring laminin-211 (α2β1γ1)/221 (α2β2γ1) and laminin-511/521. In contrast, α7X2β1 preferentially binds to laminin-111 and laminin-211/221. nih.govresearchgate.net Laminin-121 has shown the highest affinity for α6β1 and α7β1 integrins among tested laminins. oita-u.ac.jp

Integrin α6β4 : This integrin shows clear specificity for laminin-332 and laminin-511/521, similar to α3β1. nih.govresearchgate.net It plays a critical structural role in hemidesmosomes in epithelial cells. nih.govgenecards.org

Laminin-511/521 is generally the most preferred ligand for most laminin-binding integrins, with the exception of α7X2β1. Conversely, laminin-411 is often the poorest ligand, binding only modestly to α6β1 and α7X1β1. nih.govresearchgate.net

Table 1: Integrin Receptor Binding Specificity to Laminin Isoforms (Interactive Data)

Integrin ReceptorPreferred Laminin Isoforms (Alpha Chain Composition)Notes
α3β1Laminin-332 (α3), Laminin-511/521 (α5)Also binds fibronectin, collagen. nih.govuniprot.org
α6β1Laminin-111 (α1), Laminin-332 (α3), Laminin-511/521 (α5)Broad specificity, binds most laminins. nih.govresearchgate.net
α7X1β1Laminin-211/221 (α2), Laminin-511/521 (α5)Binds all laminins except Laminin-332. nih.govresearchgate.net
α7X2β1Laminin-111 (α1), Laminin-211/221 (α2)Preferential binding. nih.govresearchgate.net
α6β4Laminin-332 (α3), Laminin-511/521 (α5)Critical for hemidesmosome structure. nih.govgenecards.org

(This table is designed to be interactive, allowing users to filter by integrin or laminin isoform to explore specific binding pairs and associated notes.)

Dystroglycan Complex Interactions and Associated Signaling

Dystroglycan (DG) is a non-integrin laminin receptor that forms a complex composed of two subunits: α-dystroglycan (α-DG) and β-dystroglycan (β-DG). α-DG is an extracellular, highly glycosylated protein that binds to laminin, while β-DG is a transmembrane protein that links α-DG to the intracellular cytoskeleton, notably dystrophin. oup.comnih.govpnas.org

The interaction of laminin with α-DG occurs primarily through the C-terminal globular (LG) domains, specifically LG4-5, of the laminin alpha chains. oup.comnih.govmdpi.comacs.org This binding is strictly calcium-dependent and involves unique glycan structures on α-DG. nih.govpnas.org For instance, the LG4-5 domain of the laminin α1-chain has been identified as the region responsible for initiating signaling via α-dystroglycan. acs.org

Upon laminin binding to α-DG, a series of intracellular signaling events are triggered:

β-Dystroglycan Phosphorylation : The interaction of α-DG with laminin induces phosphorylation of β-DG. This phosphorylation can inhibit β-DG's binding to dystrophin, thereby modulating the linkage to the actin cytoskeleton. frontiersin.org

Adaptor Protein Recruitment : The phosphorylated cytoplasmic domain of β-DG recruits adaptor proteins such as Grb2 and small G proteins. frontiersin.org

Rac1 Signaling Activation : The binding of laminin α1-chain LG4-5 to α-DG causes tyrosine phosphorylation of syntrophin, an intracellular protein associated with the dystrophin complex. This phosphorylation increases and alters Grb2 binding to syntrophin, leading to the activation of the Rac1 signaling pathway (via Grb2-Sos1-Rac1-PAK1-JNK), which ultimately results in the phosphorylation of c-jun. acs.org

Modulation of Gene Expression : The extracellular information conveyed through dystroglycan complex interactions is converted into intracellular signals that can modulate the expression of genes involved in various cellular processes and behaviors. frontiersin.org

Counteracting Integrin Signals : The binding of glycosylated α-DG to laminin can counteract signals initiated by integrin binding to other extracellular molecules, suggesting a role in balancing cell locomotion and maintaining a non-malignant phenotype. pnas.org

Syndecan and Other Cell Surface Receptor Engagements

Syndecans are another family of transmembrane heparan sulfate (B86663) proteoglycans (HSPGs) that act as laminin receptors and co-receptors. There are four syndecan family members (syndecan-1 to -4), expressed by various cell types. mdpi.comarvojournals.org Their extracellular portions vary, while their transmembrane and cytoplasmic domains are highly conserved. mdpi.com

Laminin-Syndecan Interactions : Syndecans mediate the biological functions of laminin by direct binding to the LG4-5 domains of laminin alpha chains. mdpi.com For example, a synthetic peptide (PEP75) derived from laminin α3LG4 has adhesive activity through binding to syndecan-4, promoting keratinocyte migration by inducing clustering of syndecan-4 and conformation-modified integrin β1. nih.govtandfonline.com The LG4 module of the laminin α5 chain also contains major heparin and cell-binding sites, interacting with syndecan-4. arvojournals.org Specific lysine (B10760008) and arginine residues within the laminin α3 LG45 domain (K1434, R1436, K1438 for syndecan-1; K1440, K1442 for syndecan-4) are crucial for syndecan binding. tandfonline.com

Co-receptor Function : Syndecans often function as co-receptors with integrins, growth factors, and chemokine receptors, influencing cell functions such as proliferation, adhesion, migration, and angiogenesis. mdpi.comarvojournals.org They can cooperatively activate Rho GTPases and initiate signaling mechanisms, particularly syndecan-4 with β1 integrins in focal adhesions. arvojournals.org

In addition to integrins and dystroglycan, other non-integrin laminin receptors have been identified, including the 37/67 kDa laminin receptor, Lutheran/basal cell adhesion molecule (Lu/BCAM), and melanoma cell adhesion molecule (MCAM). mdpi.com These receptors also typically bind to the LG4-5 domains of laminin α subunits. mdpi.com

Downstream Intracellular Signaling Pathways (e.g., FAK, MAPK, PI3K/Akt)

Engagement of laminin alpha chains with their cell surface receptors, particularly integrins, triggers a multitude of downstream intracellular signaling pathways that regulate critical cellular processes like growth, survival, proliferation, migration, and differentiation. nih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

Focal Adhesion Kinase (FAK) : FAK is a non-receptor tyrosine kinase that is rapidly activated upon integrin-mediated adhesion to the ECM, including laminins. nih.gov

Activation and Complex Formation : Integrin activation stimulates FAK via autophosphorylation, creating a docking site for c-Src. This leads to the formation of the FAK-Src complex, a significant pivot for various signaling pathways. nih.gov

Role in Cell Behavior : The FAK-Src axis activates other molecules involved in cell proliferation, survival, and migration. nih.gov Inactivation of FAK has been shown to maintain stemness and prevent differentiation of human pluripotent stem cells (hPSCs) by linking laminin α5 to integrin-α6β1. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK/ERK (extracellular signal-regulated kinase) pathway is a crucial cascade activated downstream of integrin-laminin interactions. nih.govresearchgate.netresearchgate.netnih.gov

Activation : The FAK-Src complex can activate the MAPK pathway. nih.gov Laminin-5 has been shown to promote the MAPK pathway through binding to α3β1 integrin. mdpi.com

Cellular Functions : MAPK signaling promotes cell proliferation and survival, and its dysregulation is often associated with tumor growth and resistance to therapies. mdpi.com

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : This pathway is a major downstream signaling axis activated upon laminin-integrin engagement. nih.govresearchgate.netresearchgate.netnih.gov

Activation : Integrin-mediated activated FAK and c-Src can stimulate PI3K, leading to the activation of the PI3K/Akt pathway. nih.gov Laminin-521 and laminin-511 maintain cellular pluripotency by activating the PI3K/Akt pathway via integrin-α6β1/αVβ1. researchgate.net

Cellular Functions : The PI3K/Akt pathway is involved in diverse cellular functions including cell growth, proliferation, differentiation, survival, and intracellular trafficking. researchgate.netnih.govmdpi.com Increased activation of this pathway can promote a chemoresistant phenotype and inhibit apoptosis. mdpi.com

Other Pathways : Laminin-receptor engagement also activates other signaling pathways, including Rho GTPases (regulating cytoskeletal elements, focal adhesion kinetics, cell migration, and adhesion), Notch signaling (e.g., activated by integrin α6β4 in bladder cancer development), and YAP/TAZ signaling. nih.govresearchgate.netnih.govmdpi.com

Table 2: Key Intracellular Signaling Pathways Activated by Laminin Alpha Chain Interactions (Interactive Data)

Signaling PathwayKey Activators/MediatorsCellular Functions
FAKIntegrins, c-SrcCell proliferation, survival, migration, focal adhesion dynamics. nih.gov
MAPK/ERKFAK-Src complex, Integrins (e.g., α3β1)Cell proliferation, survival, differentiation. nih.govresearchgate.netnih.govmdpi.com
PI3K/AktIntegrins, FAK-Src complexCell growth, proliferation, differentiation, survival, pluripotency. nih.govresearchgate.netnih.govmdpi.com
Rho GTPasesIntegrins, Talin, KindlinsCytoskeletal organization, cell contractility, migration, adhesion. nih.gov
Notch SignalingIntegrin α6β4Cell proliferation, migration, tumor development. nih.gov
YAP/TAZ SignalingIntegrin α6β4, FAKCell proliferation, tumorigenesis. researchgate.net

(This table is designed to be interactive, allowing users to explore the relationships between signaling pathways and their cellular outcomes.)

Regulation of Receptor Localization and Turnover

The dynamic regulation of laminin receptors' localization and turnover is crucial for maintaining proper cell-matrix interactions and cellular responses.

Focal Adhesion Formation : Integrins are actively involved in the formation of focal adhesion sites, specialized structures where cells adhere to the ECM. These sites serve as hubs for recruiting various proteins that trigger downstream intracellular signaling pathways. nih.gov The assembly and disassembly of these adhesions are tightly regulated, influencing cell migration and other processes.

Tetraspanin-Enriched Microdomains (TEMs) : Laminin-binding integrins (α3β1, α6β1, α6β4, α7β1) often associate with tetraspanin proteins (e.g., CD151). Tetraspanins organize integrins into multiprotein complexes within discrete plasma membrane domains known as tetraspanin-enriched microdomains. These associations can influence integrin function, including their signaling capabilities and localization. nih.gov

Receptor Phosphorylation and Adaptor Binding : As seen with dystroglycan, phosphorylation of the intracellular domain of β-dystroglycan upon laminin binding can alter its interaction with cytoskeletal components like dystrophin and recruit adaptor proteins such as Grb2. This phosphorylation-dependent modulation can influence the stability and functional state of the dystroglycan complex at the membrane. acs.orgfrontiersin.org

Synthesis and Turnover of ECM Components : While integrins and dystroglycan are key mediators of basement membrane formation, their role may also extend to regulating the synthesis or turnover of basement membrane components, rather than solely direct assembly. rupress.org This suggests a feedback loop where receptor engagement influences the very matrix they interact with.

Proteolytic Processing : Some laminin isoforms, like laminin-332, undergo proteolytic processing of their alpha and gamma chains after secretion. These maturation events are essential for their integration into the basement membrane and can influence their ability to interact with receptors and trigger specific cellular events. tandfonline.com

Functional Roles of Laminin Alpha Chains in Developmental and Physiological Processes

Orchestration of Cell Adhesion, Spreading, and Migration

Laminins are recognized as primary cell-adhesive proteins within the basement membrane uniprot.org. The interaction between cells and laminin (B1169045) alpha chains is crucial for cell-matrix dynamics identifiers.org. Laminins bind to cell membranes via integrins, the dystroglycan glycoprotein (B1211001) complex, and Lutheran blood group glycoprotein origene.com. The globular (G) domain located at the carboxyl-terminus of the alpha chains serves as a principal site for these interactions, mediating cell adhesion by binding to integrins, dystroglycan, Lutheran glycoprotein, or sulfated glycolipids origene.comnovateinbio.com.

Specific integrin heterodimers, including α1β1, α2β1, α3β1, α6β1, α7β1, and αvβ3, are known to bind to various sites on laminin alpha chains identifiers.orgorigene.com. Notably, the laminin α5 chain is unique among human laminin alpha chains for containing functional Arg-Gly-Asp (RGD) sequences, which facilitate the binding of specific integrin receptors novateinbio.comciteab.com. Additionally, the N-terminal globular domains of the α1, α2, and α5 chains can also engage with several integrin isoforms, enabling cell binding at both ends of laminin molecules containing these alpha chains origene.comnovateinbio.com.

These interactions are vital for cell attachment, shape, and movement origene.com. The binding of functional sequences within laminins to cellular receptors initiates intracellular signaling pathways, which in turn drive various cellular activities such as cell spreading and migration genecards.orgnih.gov. For instance, the laminin α1 chain's LG4 module promotes cell attachment through syndecans and cell spreading via integrin α2β1 thermofisher.com. Laminin α5 strongly mediates the adhesion and migration of various cell types, including tumor and immune cells citeab.com. Furthermore, laminin α2, α4, and α5 chains have been shown to positively regulate the migration of oligodendrocyte precursor cells (OPCs) origene.com. The laminin α3 subunit is also critical for maintaining epidermal-dermal integrity and regulating cell migration.

Table 1: Key Integrin Interactions with Laminin Alpha Chains

Laminin Alpha ChainInteracting Integrins (Examples)Functional Outcome (Adhesion/Migration)
α1α1β1, α2β1Cell adhesion, spreading origene.comnovateinbio.comthermofisher.com
α2α1β1, α2β1Cell adhesion, OPC migration origene.comnovateinbio.comorigene.com
α3α3β1, α6β4Epidermal-dermal integrity, cell migration
α4β1-integrinOPC migration origene.com
α5α1β1, α2β1, α3β1, α6β1, α7β1, αvβ3Broad cell adhesion, migration (including RGD-mediated) origene.comnovateinbio.comciteab.com

Regulation of Cell Proliferation, Survival, and Apoptosis

Laminins are important signaling molecules that profoundly influence cellular programs, including proliferation, survival, and resistance to apoptosis origene.com. They play a critical role in maintaining tissue phenotype and promoting cell survival origene.com. The anchorage dependence of cell proliferation and survival is a fundamental property governing multicellular organisms; cells require suitable substrates for attachment, otherwise they are prone to programmed cell death (apoptosis) uniprot.org. Integrin-dependent adhesive interactions with laminins transmit signals that prevent apoptosis and regulate cell proliferation and differentiation uniprot.org.

Research findings highlight the specific impact of different alpha chains:

Deficiency in the laminin α2 chain has been observed to impair myoblast proliferation, differentiation, and fusion, leading to DNA damage and oxidative stress.

Laminin α2, α4, and α5 chains positively regulate the survival of oligodendrocyte precursor cells (OPCs) origene.com.

Peptides derived from the LG4 module of laminin α3, α4, and α5 chains have been shown to promote wound healing by increasing keratinocyte proliferation.

Laminin-5, which contains the α3 subunit, can influence mature human thymocyte expansion; soluble laminin-5 specifically inhibits thymocyte proliferation induced by a T-cell receptor (TCR) signal, a process accompanied by the inhibition of early tyrosine kinases.

Induction and Guidance of Cell Differentiation and Lineage Commitment

Laminins are vital for biological activity, actively influencing cell differentiation origene.com and serving as key molecules that determine cell fate due to their multifunctional sequences genecards.org. The regulation of cell proliferation and differentiation is closely linked to integrin-dependent adhesive interactions with laminins uniprot.org.

Examples of their roles in differentiation and lineage commitment include:

The absence of the laminin α2 chain compromises muscle differentiation and the structural and functional integrity of muscle fibers.

Laminin-1 (containing the α1 chain) is essential for the assembly of early embryonic basement membranes and subsequent differentiation processes. It enables β1-integrin-null embryoid bodies to form basement membranes and achieve epiblast differentiation.

Basement membrane assembly and differentiation necessitate laminin polymerization in conjunction with cell anchorage.

Laminin α3 is part of laminin-5, which is found in bone and expressed by human mesenchymal stem cells (hMSC), promoting osteogenic differentiation. Adhesion to laminin-5 stimulates extracellular signal-related kinase (ERK) activity and promotes the phosphorylation of the osteogenic transcription factor Runx2/CBFA-1, thereby inducing osteogenic differentiation.

During early organogenesis, laminin alpha subunits exhibit distinct distribution patterns, and disruptions can lead to failures in proper cell differentiation.

In the context of skin morphogenesis, the laminin α1 chain is expressed during the proliferative stage, while the α2 and α5 chains appear later, during the differentiation stage, indicating their distinct functional roles in this process.

Role in Organogenesis and Morphogenesis (e.g., kidney, lung, skin, nervous system development)

Laminins are integral to the structural scaffolding of nearly all tissues and are indispensable for their maintenance and vitality origene.com. They are deeply involved in organogenesis and the modulation of epithelial/mesenchymal interactions, which are crucial for organ formation and homeostasis. The laminin α5 chain is particularly widespread in both developing and mature organisms, and its presence in certain basement membranes during embryogenesis is absolutely required for maintaining basement membrane integrity and ensuring proper organogenesis. Mutations in laminin alpha subunit genes can lead to abnormal cell-cell adhesions, causing cells to fail in forming proper connections or to inappropriately adhere to neighboring tissues, suggesting a broad disruption of inductive interactions between adjacent tissues. The complete absence of laminins, such as when the laminin beta chain is eliminated in Drosophila (preventing trimer formation), results in abnormal morphogenesis of most organs and tissues, including the gut, trachea, muscles, and nervous system.

Maintenance of Tissue Homeostasis and Regeneration

In the context of tissue regeneration, processed peptides derived from the LG4-5 module of laminin α3, α4, and α5 chains exhibit antimicrobial and potent chemotactic activities on immune cells. These peptides further promote wound healing by enhancing keratinocyte proliferation and migration. Laminin N-terminus α31 (LaNt α31), an alternative splice product of the laminin α3 gene, is upregulated during wound healing and can influence epithelial cell behavior by modifying matrix organization, suggesting a novel mechanism of laminin auto-regulation in tissue repair.

Compound Names and Identifiers

Laminin alpha chains are large protein subunits, and as such, they are typically identified by protein or gene identifiers rather than PubChem CIDs, which are generally assigned to small chemical compounds. The following table lists the human laminin alpha chains and their corresponding UniProt IDs.

Pathological Implications of Dysregulated Laminin Alpha Chain Function

Genetic Mutations and Associated Lamininopathies

Genetic mutations in the genes encoding laminin (B1169045) alpha chains can lead to severe inherited disorders affecting tissues where these laminin isoforms are crucial for structural integrity and signaling.

LAMA2-Related Muscular Dystrophies: Mutations in the LAMA2 gene, which encodes the laminin alpha 2 subunit, are a primary cause of congenital muscular dystrophies (CMDs), specifically LAMA2-related muscular dystrophies (LAMA2-MD), also known as merosin-deficient congenital muscular dystrophy type 1A (MDC1A). wikipedia.orgfrontiersin.orgbrieflands.commedlineplus.gov Laminin alpha 2 is a key component of laminin-211 (α2β1γ1) and laminin-221 (α2β2γ1), predominantly found in the basement membrane of skeletal muscle and peripheral nerves. medlineplus.govgenecards.orgnih.govfrontiersin.orgmedlineplus.gov Mutations in LAMA2 can lead to either complete absence or significant reduction/truncation of the laminin alpha 2 chain, disrupting the linkage between the muscle fiber sarcolemma and the extracellular matrix. wikipedia.orgfrontiersin.orgmedlineplus.govnih.govfrontiersin.orgmedlineplus.gov This disruption compromises the mechanical stability of muscle fibers, making them susceptible to damage during contraction, and affects signaling pathways crucial for muscle maintenance and function. nih.govfrontiersin.orgnih.gov

Clinical Presentation: LAMA2-MD presents with a spectrum of severity. Severe, early-onset forms (MDC1A) are characterized by profound hypotonia and muscle weakness at birth or within the first few months, often leading to respiratory difficulties, joint contractures, and delayed motor milestones, with many affected individuals never achieving independent ambulation. wikipedia.orgfrontiersin.orgmedlineplus.gov Milder, late-onset forms typically manifest as limb-girdle muscular dystrophy (LGMDR23) with slowly progressive proximal muscle weakness. wikipedia.orgfrontiersin.orgfrontiersin.org Brain white matter abnormalities are also frequently observed in LAMA2-MD patients. frontiersin.orgbrieflands.com

Research Findings: Studies in mouse models deficient in laminin alpha 2 have been instrumental in understanding the disease mechanisms and exploring potential therapies, including strategies to restore the disrupted linkage or introduce functional proteins. frontiersin.orgnih.govnih.govfrontiersin.org

LAMA3 in Junctional Epidermolysis Bullosa: Mutations in the LAMA3 gene, encoding the laminin alpha 3 subunit, are associated with junctional epidermolysis bullosa (JEB), a group of genetic skin disorders characterized by extreme skin fragility and blistering upon minimal trauma. preventiongenetics.commedlineplus.govmedlineplus.govmedicaljournals.selabcorp.com Laminin alpha 3 is a subunit of laminin-332 (α3β3γ2), a critical component of the basement membrane in stratified epithelia, including the skin, where it is essential for adhesion between the epidermis and the underlying dermis. preventiongenetics.commedlineplus.govmedlineplus.govmedicaljournals.se

Clinical Presentation: JEB caused by LAMA3 mutations can range from severe (Herlitz JEB), often lethal in infancy due to widespread blistering, infections, and complications affecting mucosal membranes, to milder forms (Non-Herlitz JEB) with blistering primarily limited to certain areas and a more favorable prognosis. preventiongenetics.commedlineplus.govmedlineplus.gov The severity often correlates with the type of mutation; null mutations leading to absent protein are typically associated with severe forms, while missense or splicing mutations resulting in reduced or partially functional protein lead to milder phenotypes. preventiongenetics.commedicaljournals.se LAMA3 mutations can also cause laryngo-onycho-cutaneous syndrome (LOC syndrome), characterized by skin blistering, nail dystrophy, and ocular and laryngeal granulation. preventiongenetics.commedlineplus.gov

Research Findings: Research highlights the importance of laminin-332 integrity for dermo-epidermal adhesion. Studies have investigated the impact of different LAMA3 mutations on laminin-332 assembly and function. liberty.edumedicaljournals.se

Aberrant Expression and Roles in Disease Pathogenesis

Beyond inherited disorders, altered expression levels of laminin alpha chains are frequently observed in various acquired diseases, particularly in cancer, where they contribute to disease progression, invasion, and metastasis. oup.comresearchgate.nettandfonline.comaacrjournals.orgmdpi.comnih.govtandfonline.com

Altered Expression in Cancer Progression: Changes in the composition and expression levels of laminin isoforms, including those containing specific alpha chains, are hallmarks of the tumor microenvironment. oup.comresearchgate.netmdpi.comnih.gov These alterations can promote tumor cell proliferation, survival, and migration. tandfonline.commdpi.comtandfonline.com

For example, overexpression of the laminin alpha 1 chain (LAMA1), a component of laminin-111 (α1β1γ1), has been linked to increased incidence and progression of certain cancers, such as colon cancer, by promoting tumor cell proliferation and angiogenesis. researchgate.net

Laminin alpha 3 chain (LAMA3) expression patterns are also altered in various cancers, including cutaneous squamous cell carcinoma (cSCC). Loss of laminin alpha 3 expression in poorly differentiated cSCC is associated with increased invasiveness. oup.com Conversely, increased expression of laminin-332 (containing alpha 3) has been correlated with poor prognosis and invasiveness in other squamous cell carcinomas. oup.commdpi.com

Aberrant expression of laminin alpha 5 (LAMA5) and laminin gamma 2 (LAMC2) have also been observed in ovarian cancer, with varying correlations to prognosis. nih.gov

Roles in Tumor Invasion and Metastasis: Laminin alpha chains play active roles in facilitating tumor cell invasion through the basement membrane and subsequent metastasis. tandfonline.comaacrjournals.orgmdpi.comtandfonline.com

Laminins in the tumor extracellular matrix can act as substrates that promote cancer cell adhesion and migration. tandfonline.comaacrjournals.org

Specific laminin fragments or peptides derived from alpha chains, such as the IKVAV peptide from the laminin alpha 1 chain, have been shown to stimulate tumor growth, metastasis, and the activation of proteases involved in matrix degradation. tandfonline.com

Laminin-332, through its alpha 3 and gamma 2 chains, is particularly implicated in promoting the invasive phenotype of cancer cells, partly by interacting with cell surface receptors and activating signaling pathways. oup.commdpi.comtandfonline.com

Molecular Mechanisms of Disease Phenotypes Resulting from Alpha Chain Dysfunction

The diverse disease phenotypes resulting from laminin alpha chain dysfunction arise from disruptions in critical molecular processes mediated by these proteins.

Disrupted Basement Membrane Integrity: Laminins are fundamental for the assembly and stability of basement membranes. embopress.orgnih.gov Mutations or reduced expression of alpha chains, such as laminin alpha 2 in muscle or laminin alpha 3 in skin, weaken the basement membrane structure, leading to tissue fragility and breakdown, as seen in muscular dystrophies and epidermolysis bullosa. wikipedia.orgmedlineplus.govnih.govmedlineplus.gov This structural failure compromises the mechanical support for cells and tissues. nih.govfrontiersin.org

Impaired Cell-Matrix Interactions and Signaling: Laminin alpha chains contain domains that interact with various cell surface receptors, including integrins and dystroglycan. wikipedia.orggenecards.orgnih.govfrontiersin.org These interactions are crucial for cell adhesion, migration, differentiation, and survival, as well as for transmitting signals from the extracellular matrix into the cell. researchgate.netwikipedia.orgnih.gov

In LAMA2-MD, the absence or deficiency of laminin alpha 2 disrupts its binding to alpha-dystroglycan and integrin alpha 7 beta 1 on muscle cells, impairing mechanical coupling and downstream signaling pathways essential for muscle fiber integrity and survival. nih.govfrontiersin.org This can lead to increased susceptibility to contraction-induced damage and apoptosis of muscle cells. nih.govnih.gov

In cancer, aberrant laminin alpha chain expression can alter interactions with integrins and other receptors, activating signaling pathways (e.g., ROCK, MAPK, EGFR) that promote cell proliferation, survival, migration, and invasion. oup.comresearchgate.nettandfonline.comaacrjournals.orgmdpi.comtandfonline.com For instance, loss of laminin alpha 3 can activate the ROCK signaling pathway, increasing cell invasiveness. oup.com Fragments of laminin gamma 2 can bind to and activate EGFR, contributing to tumor progression. mdpi.com

Defects in Laminin Network Assembly: The N-terminal domains of laminin alpha, beta, and gamma chains are involved in the polymerization of laminin into a network, a critical step in basement membrane assembly. embopress.orgfrontiersin.org Mutations in these domains can compromise network formation, further contributing to basement membrane instability and associated pathologies. embopress.orgfrontiersin.org

Modulation of the Tumor Microenvironment: Aberrant laminin alpha chain expression in cancer can also influence the tumor microenvironment by affecting the recruitment and function of other cell types, such as tumor-associated macrophages, which can promote tumor progression. oup.com

Table of Mentioned Laminin Alpha Chains and Associated Genes

Laminin Alpha ChainAssociated GenePubChem CID (Gene)
Laminin alpha 1LAMA1284217 gsea-msigdb.org
Laminin alpha 2LAMA23908 genecards.orgtanlab.org
Laminin alpha 3LAMA33909 genecards.orgmaayanlab.cloudgsea-msigdb.org
Laminin alpha 5LAMA525936 nih.gov

Note: PubChem primarily focuses on small molecules. The provided CIDs correspond to the genes encoding these laminin alpha protein subunits, not the protein subunits themselves as small chemical compounds. Laminin alpha chains are large protein molecules.

Advanced Research Methodologies for Investigating Laminin Alpha Chains

Recombinant DNA Technology and Protein Expression Systems

Recombinant DNA technology is crucial for producing specific laminin (B1169045) alpha chains or fragments thereof, which is often challenging to isolate in sufficient quantities from native tissues due to their large size and complex assembly. This involves cloning the cDNA encoding the desired laminin alpha chain or domain into expression vectors. Various expression systems can be utilized, including bacterial, insect, and mammalian cells. For instance, recombinant proteins of the LG45 modules of human laminin α1-5 chains have been produced to characterize their functions comparatively. researchgate.net Expression in systems like Escherichia coli has been used for producing specific laminin alpha chain fragments, such as the globular domains 1-3 of laminin α5 (Lα5LG1-3) fused to elastin-like polypeptides (ELPs). spandidos-publications.com Mammalian cell lines, such as HEK293 cells or Chinese hamster ovary (CHO) cells, are often preferred for expressing full-length or large fragments of laminin chains, as they can perform the necessary post-translational modifications, including glycosylation and disulfide bond formation, crucial for proper folding and function. rndsystems.com Studies have shown that expressing the alpha chain alone can result in its secretion, while co-expression of all three chains (alpha, beta, and gamma) is required for the secretion of intact trimeric laminin. pnas.org

Biochemical Purification and Characterization Techniques (e.g., affinity chromatography, electrophoresis)

Following recombinant expression or isolation from tissues, biochemical techniques are essential for purifying laminin alpha chains and characterizing their properties. Affinity chromatography is a widely used method for purifying recombinant or native laminin chains and fragments, often employing antibodies specific to the target protein or tags engineered into recombinant constructs. rndsystems.compnas.org For example, FLAG affinity chromatography has been used to purify recombinant laminin alpha subunits. pnas.org Heparin affinity chromatography has also been utilized to study the binding properties of laminin alpha chain fragments, such as the LG domains of α1 and α2 chains, demonstrating differential binding affinities to heparin. embopress.orgnih.gov

Electrophoresis, particularly SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), is routinely used to assess the purity and molecular weight of purified laminin alpha chains and their fragments. spandidos-publications.compnas.org Non-denaturing gels can also be employed to analyze the assembly and interactions of laminin chains. nih.govnih.gov Western blotting, a technique that combines electrophoresis with antibody-based detection, is invaluable for identifying specific laminin alpha chains in complex mixtures, verifying expression in recombinant systems, and assessing protein levels in tissue or cell lysates. Antibodies specific to different laminin alpha chains are commercially available and widely used for Western blot analysis. rndsystems.comnovusbio.comthermofisher.comelifesciences.org

Immunological Techniques (e.g., immunohistochemistry, immunofluorescence, immunoprecipitation)

Immunological techniques are widely used to study the expression, localization, and interactions of laminin alpha chains in tissues and cells. Immunohistochemistry (IHC) and immunofluorescence (IF) utilize antibodies to visualize the spatial distribution of specific laminin alpha chains within tissues and on cell surfaces. These techniques have been instrumental in mapping the diverse expression patterns of laminin alpha chains (α1-α5) in various embryonic and adult tissues, revealing their confinement to extracellular matrix and basement membranes. nih.govresearchgate.netnih.gov For instance, immunofluorescence has been used to show the localization of laminin α1, α3, and α4 in rat anterior pituitary and laminin α2 chain in the human central nervous system. researchgate.netnih.gov Antibodies specific to individual laminin alpha chains are available for IHC and IF applications. rndsystems.comnovusbio.comthermofisher.comstjohnslabs.comsigmaaldrich.comassaybiotechnology.combiocompare.com

Immunoprecipitation (IP) is used to isolate specific laminin alpha chains or laminin trimers from complex protein mixtures using antibodies. This technique can be coupled with Western blotting or mass spectrometry to identify interacting proteins or analyze the composition of laminin isoforms. Immunoprecipitation has been used to show that laminin α4 and α5 assemble into novel laminin heterotrimers. rndsystems.comnih.gov

In Vitro Cell Culture Models for Functional Assays (e.g., cell adhesion assays, migration assays, differentiation assays)

In vitro cell culture models are invaluable for studying the functional roles of laminin alpha chains in various cellular processes. Cell adhesion assays are commonly used to assess the ability of cells to attach to different laminin isoforms or specific laminin alpha chain fragments. These assays can involve coating culture plates with purified laminins or recombinant fragments and then quantifying the number of attached cells under various conditions. researchgate.netspandidos-publications.complos.orgnih.govresearchgate.net For example, cell adhesion assays using HEK293 cells have been used to study adhesion to the LG45 modules of laminin α1-5 chains. researchgate.netresearchgate.net Studies have also investigated the adhesion of renal cell carcinoma cell lines to laminin-1 (containing α1) and laminin-10/11 (containing α5). nih.gov

Cell migration assays are used to study the influence of laminin alpha chains on cell movement. These can include wound healing assays, Boyden chamber assays, or time-lapse microscopy to track cell migration on laminin-coated substrates. Laminins, recognized through their alpha chains, are known to strongly promote cell migration. plos.org Loss of certain laminin alpha chains has been linked to altered cell motility. oup.com

Differentiation assays in cell culture investigate how laminin alpha chains influence cell fate and differentiation into specific cell types. For instance, studies have shown that laminin-5 (containing α3) can induce osteogenic gene expression and differentiation in human mesenchymal stem cells. molbiolcell.org Laminin α2 chain deficiency has been shown to impair differentiation in muscle cells. life-science-alliance.org

Genetic Manipulation in Model Organisms (e.g., gene knockout/knockdown, transgenic models, Xenopus laevis)

Genetic manipulation in model organisms provides powerful tools to study the in vivo functions of laminin alpha chains during development and disease. Gene knockout (KO) and knockdown techniques are used to eliminate or reduce the expression of specific laminin alpha chain genes. Mouse models with targeted deletions or mutations in laminin alpha chain genes have been crucial for understanding their essential roles. For example, Lama1 null mice exhibit early embryonic lethality, highlighting the critical role of laminin α1 in early development. nih.govsdbonline.org Mouse models deficient in laminin α2 chain (Lama2 KO) are widely used to study congenital muscular dystrophy type 1A (MDC1A), which is caused by mutations in the LAMA2 gene in humans. elifesciences.orgfrontiersin.orgresearchgate.net These models display severe muscle weakness and other symptoms. frontiersin.orgresearchgate.net Knockdown of laminin alpha 1 expression in zebrafish has also revealed its importance in eye development. nih.gov

Transgenic models involve introducing extra copies of a laminin alpha chain gene or a modified version into an organism. Transgenic overexpression of laminin alpha chains can be used to study their potential therapeutic effects or to investigate the consequences of altered expression levels. Transgenic mice overexpressing human laminin α5 have been generated to study its role in kidney glomerular basement membrane assembly. plos.org Transgenic expression of laminin α1 chain has been explored as a potential therapy for muscular dystrophy models. nih.govresearchgate.net

Xenopus laevis is another valuable model organism for studying laminin alpha chain expression and function during embryonic development due to its external development and amenability to experimental manipulation. Studies in Xenopus laevis have characterized the spatial and temporal expression patterns of laminin α1, α3, α4, and α5 chains during embryogenesis. scialert.netelifesciences.orgnih.gov

'Omics' Approaches: Transcriptomics and Proteomics for Expression Profiling

Transcriptomics and proteomics provide high-throughput methods to analyze the expression levels of laminin alpha chains and their associated proteins on a global scale. Transcriptomic approaches, such as RNA sequencing or microarray analysis, measure the mRNA levels of laminin alpha chain genes in different tissues, cell types, or developmental stages. This can reveal dynamic changes in gene expression related to development, disease, or experimental interventions. RT-PCR has been used to analyze the temporal and spatial expression of laminin alpha chains in Xenopus laevis embryos. scialert.net

Proteomics involves the large-scale analysis of proteins, including their identification, quantification, and post-translational modifications. Techniques like mass spectrometry can be used to identify the specific laminin alpha chains present in a sample, analyze their abundance, and identify interacting protein partners. While not explicitly detailed in the provided snippets for laminin alpha chains specifically, proteomics is a standard approach for comprehensive protein profiling in biological systems, which would include the analysis of laminin alpha chains in various contexts.

Emerging Research Directions and Future Theoretical Frameworks for Laminin Alpha Chains

Elucidation of Novel Laminin (B1169045) Isoforms and Their Specific Roles

The laminin family of glycoproteins exhibits remarkable diversity, arising from the combinatorial assembly of five α, three β, and three γ chains into at least 16 distinct heterotrimeric isoforms. nih.gov Ongoing research continues to uncover novel laminin isoforms, each with unique tissue distributions and specialized functions that are largely determined by the specific α chain present. nih.gov The discovery and characterization of these new isoforms are critical for a deeper understanding of basement membrane biology and its role in development and tissue homeostasis.

Initially, the focus was on the α1, α2, and α3 chains. However, the identification of α4 and α5 chains has significantly expanded the known repertoire of laminin heterotrimers. For instance, immunoprecipitation and immunoblotting techniques have identified four novel laminin heterotrimers containing the α4 and α5 chains: laminin-8 (α4β1γ1), laminin-9 (α4β2γ1), laminin-10 (α5β1γ1), and laminin-11 (α5β2γ1). nih.gov Expression studies have revealed that the α4 and α5 chains have some of the broadest distribution patterns, in contrast to the more restricted expression of the α1 chain. nih.gov

The specific α chain within a laminin isoform dictates its functional properties and cellular interactions. For example, laminin α5-containing isoforms, such as laminin-511, play a predominant role in the adhesion and migration of blood lymphocytes in lymph nodes. nih.gov Functional studies have shown that laminin-511 is the most effective isoform for promoting lymphocyte adhesion and migration, primarily through the α6β1 integrin receptor. nih.gov The laminin α5 chain is also crucial for inhibiting leukocyte transmigration across endothelial basement membranes, suggesting a role in maintaining vascular homeostasis. tandfonline.com In contrast, the laminin α4 chain is upregulated by pro-inflammatory cytokines, indicating a role in inflammatory responses. tandfonline.com The diverse and specific roles of these newly identified laminin α chain isoforms underscore their importance in a wide range of physiological processes. nih.gov

Laminin IsoformChain CompositionKey Functions Attributed to the Alpha Chain
Laminin-8α4β1γ1Upregulated in inflammatory responses. tandfonline.com
Laminin-9α4β2γ1Contributes to endothelial and perivascular basement membranes. tandfonline.com
Laminin-10α5β1γ1Promotes lymphocyte adhesion and migration; inhibits leukocyte transmigration. nih.govtandfonline.com
Laminin-11α5β2γ1Essential for organogenesis and tissue patterning. nih.gov

Comprehensive Mapping of Laminin Alpha Chain Interactomes

The biological functions of laminin alpha chains are mediated through their interactions with a diverse array of cellular receptors and other extracellular matrix components. Comprehensive mapping of these interactomes is essential for understanding the molecular basis of laminin-mediated cellular behavior. The globular domains located at the N- and C-termini of the laminin alpha chains are critical for these interactions. nih.gov

Integrins represent a major class of cell surface receptors for laminin alpha chains. Specific integrin heterodimers exhibit preferential binding to different laminin alpha chains, a specificity that is crucial for mediating distinct cellular responses. For example, a synthetic peptide from the C-terminus of the laminin A (α1) chain has been identified as a binding site for the α3β1 integrin. nih.gov Peptides from the laminin α5 chain G domain, such as A5G81 and A5G84, have been shown to promote integrin α3β1- and α6β1-mediated cell attachment. researchgate.net The interaction between laminins and integrins is a key mechanism for cell adhesion, migration, and signaling. youtube.com

Another critical receptor for laminin alpha chains is α-dystroglycan, a component of the dystrophin-glycoprotein complex. The C-terminal laminin G (LG) domains of the α1 and α2 chains are major binding sites for α-dystroglycan. embopress.orgnih.govoup.com Specifically, the LG4-5 modules of the α2 chain contain sequences that bind to α-dystroglycan. nih.gov This interaction is vital for connecting the extracellular matrix to the cytoskeleton, particularly in skeletal muscle. oup.com

Beyond integrins and dystroglycan, laminin alpha chains interact with other molecules, including heparan sulfate (B86663) proteoglycans and sulfatides, through their LG domains. nih.govnih.gov The comprehensive mapping of these interactions, often employing techniques like affinity chromatography and solid-phase binding assays, continues to reveal the complexity of the laminin alpha chain interactome and its central role in tissue architecture and function.

Interacting PartnerLaminin Alpha Chain DomainKey Functions of Interaction
Integrin α3β1C-terminus (α1 chain), G domain (α5 chain)Cell adhesion and spreading. nih.govresearchgate.net
Integrin α6β1G domain (α5 chain)Cell attachment and migration. researchgate.net
α-DystroglycanLG domains (α1, α2 chains)Linking extracellular matrix to the cytoskeleton. embopress.orgnih.govoup.com
Heparan SulfateLG domains (α2, α5 chains)Cell adhesion and signaling. nih.govnih.gov
SulfatidesLG domains (α2 chain)Cell-matrix interactions. nih.gov

Mechanistic Understanding of Laminin Alpha Chain-Mediated Mechanotransduction

Laminins are not merely static structural components of the basement membrane; they are active participants in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. The laminin alpha chains, through their interactions with cell surface receptors, play a pivotal role in sensing and transducing mechanical forces.

The linkage between laminin and the cytoskeleton via receptors like dystroglycan and integrins is a fundamental mechanism of mechanotransduction. nih.gov When mechanical forces are applied to the tissue, they are transmitted through the laminin network to these receptors, triggering intracellular signaling cascades. This process is crucial for maintaining tissue integrity and regulating cellular responses to the mechanical environment.

The polymerization of laminin at the cell surface, a process mediated by the N-terminal (LN) domains, can induce the formation of a receptor-cytoskeleton network. nih.gov This network acts as a mechanosensitive unit, capable of responding to changes in tension and strain. The specific laminin isoform, determined by the alpha chain, can influence the mechanical properties of the basement membrane and, consequently, the nature of the mechanotransduced signals.

Research has shown that the composition of the laminin matrix can affect how cells sense and respond to substrate stiffness. For example, the presence of specific laminin isoforms can modulate the activity of mechanosensitive transcription factors. While the precise molecular mechanisms are still being elucidated, it is clear that the laminin alpha chains are key players in the intricate process of mechanotransduction, influencing cell behavior and fate in response to physical cues.

Advanced Computational Modeling of Laminin Networks

The complexity of laminin network self-assembly and its dynamic nature present significant challenges to experimental investigation alone. Advanced computational modeling has emerged as a powerful tool to simulate and analyze the structure and behavior of laminin networks, providing insights that are often inaccessible through purely experimental approaches.

Molecular dynamics (MD) simulations are being used to study the conformational dynamics of laminin domains and their interactions. nih.govarxiv.org These simulations can reveal temperature-dependent structural changes and the role of specific residues in mediating protein-protein interactions. nih.gov For instance, computational models have been developed for the N-terminal (LN) domains of laminin β1 and γ1 chains, which are crucial for the polymerization process. nih.govnih.gov These models, often guided by experimental data from chemical cross-linking and mass spectrometry, help to predict the three-dimensional structure of these domains and how they interact to form the nodes of the laminin network. nih.govnih.gov

The "three-arm interaction model" of laminin polymerization, where the N-terminal regions of one α, one β, and one γ chain form a ternary node, is a key concept that is being explored through computational modeling. nih.govresearchgate.net Simulations can help to understand the kinetics and thermodynamics of this process, including the initial dimerization of β and γ chains followed by the calcium-dependent addition of the α chain. nih.gov

Furthermore, computational approaches are being used to design and simulate engineered laminin-mimetic proteins. nih.govfrontiersin.org These studies not only provide a deeper understanding of the principles of laminin self-assembly but also pave the way for the development of novel biomaterials with tailored properties for tissue engineering applications.

Modeling ApproachFocus of SimulationKey Insights Gained
Molecular Dynamics (MD)Conformational dynamics of laminin domainsTemperature-dependent structural changes, identification of key interacting residues. nih.govarxiv.org
Comparative Modeling3D structure of LN domainsPrediction of domain folds and interaction interfaces. nih.govnih.gov
Polymerization ModelsSelf-assembly of laminin networksElucidation of the "three-arm interaction model" and the role of divalent cations. nih.govresearchgate.net
Biomimetic SimulationsEngineered laminin-like proteinsDesign principles for self-assembling biomaterials. nih.govfrontiersin.org

Strategies for Molecular Intervention Targeting Laminin Alpha Chains (focus on foundational mechanisms, not clinical applications)

The central role of laminin alpha chains in mediating cell adhesion, migration, and signaling makes them attractive targets for molecular intervention. Strategies aimed at modulating laminin alpha chain function are being explored at a foundational level to understand the underlying mechanisms of these processes. These approaches generally focus on inhibiting the interactions between laminin alpha chains and their receptors or disrupting the self-assembly of the laminin network.

One approach involves the use of small molecules that can bind to the active sites on laminin or its receptors, thereby preventing their interaction. patsnap.com Structure-based virtual screening has been employed to identify small molecules that inhibit the interaction between the 67 kDa laminin receptor and laminin. nih.govscienceopen.com For example, the compound NSC47924 was found to selectively inhibit cell adhesion to laminin by engaging critical residues in the laminin-binding site of the receptor. nih.gov

Peptide-based inhibitors represent another strategy. Synthetic peptides that mimic the binding domains of laminin can act as competitive antagonists, blocking the interaction of endogenous laminin with its cellular receptors. patsnap.com By identifying the specific sequences within the laminin alpha chains that are responsible for receptor binding, it is possible to design peptides that specifically target these interactions.

Antibodies that target either the laminin alpha chains or their receptors can also be used to disrupt their function. patsnap.com Fab fragments of antibodies specific for the terminal domain of the long arm of laminin have been shown to inhibit both laminin self-assembly and its interaction with type IV collagen. nih.gov Similarly, antibodies against specific integrin subunits or α-dystroglycan can block laminin binding to the cell surface. researchgate.net These molecular tools are invaluable for dissecting the functional contributions of specific laminin alpha chain interactions in various biological contexts.

Intervention StrategyMechanism of ActionFoundational Application
Small MoleculesBind to active sites on laminin or its receptors, preventing interaction. patsnap.comnih.govElucidating the role of specific receptor-ligand interactions in cell adhesion. nih.gov
Peptide-Based InhibitorsCompetitively block the binding of endogenous laminin to its receptors. patsnap.comMapping the functional domains of laminin alpha chains.
AntibodiesBind to laminin or its receptors, sterically hindering interactions or self-assembly. patsnap.comnih.govInvestigating the mechanisms of basement membrane assembly and stability. nih.gov

Q & A

Basic Research Question

  • In Vitro Models :
    • 3D collagen matrices with this compound-coated surfaces to mimic basement membrane dynamics.
    • Primary fibroblasts or cancer cell lines (e.g., MDA-MB-231) for adhesion/migration assays .
  • In Vivo Models :
    • Transgenic mice (e.g., Lama2-null) for studying muscular dystrophy mechanisms.
    • Zebrafish for real-time visualization of ECM synthesis during development .

Considerations : Species-specific laminin isoforms may limit translational relevance. Use cross-reactive antibodies or sequence-align isoforms for comparative studies .

What strategies ensure reproducibility in this compound knockout studies, particularly in genetic models?

Advanced Research Question

  • Genetic Controls : Include littermate controls and backcross strains (e.g., C57BL/6J) to minimize background genetic variability .
  • Phenotypic Validation : Confirm knockout efficiency via multiple methods (e.g., PCR genotyping, Western blot, and histology) .
  • Data Reporting : Follow ARRIVE guidelines for animal studies, detailing housing conditions, diet, and anesthesia protocols to reduce environmental bias .

Case Study : Inconsistent phenotypes in Lama2 knockout models may stem from modifier genes; CRISPR/Cas9-generated conditional knockouts can improve specificity .

How should researchers design a systematic review to evaluate this compound’s involvement in disease pathways?

Q. Methodological Guidance

  • Search Strategy : Use databases (PubMed, Scopus) with keywords: "this compound" AND ("cancer," "fibrosis," "neurodegeneration") AND ("ECM," "signaling") .
  • Inclusion Criteria : Prioritize studies with mechanistic data (e.g., siRNA knockdown, ChIP-seq) over correlative observations .
  • Risk of Bias Assessment : Apply QUADAS-2 tool to evaluate antibody validation and blinding in experimental workflows .

Advanced Research Question

  • Prediction Tools :
    • STRING database for protein-protein interactions (e.g., this compound with integrins or dystroglycan).
    • Molecular docking (AutoDock Vina) to model laminin-integrin binding affinities .
  • Validation :
    • Surface plasmon resonance (SPR) to measure binding kinetics in vitro.
    • Co-immunoprecipitation (Co-IP) in this compound-overexpressing cell lines .

Limitation : In silico predictions may overlook post-translational modifications (e.g., glycosylation) critical for interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.